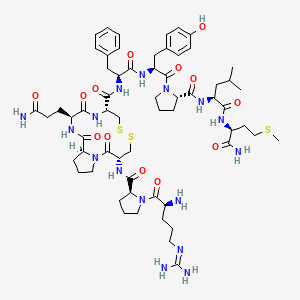

(Cys3,6,Tyr8,Pro9)-Substance P

Beschreibung

Overview of Substance P as a Tachykinin Neuropeptide

Substance P (SP) is a neuropeptide composed of 11 amino acids that functions as a principal neurotransmitter and neuromodulator in the central and peripheral nervous systems. wikipedia.orgnih.gov It is a prominent member of the tachykinin family of neuropeptides, a group known for their ability to rapidly induce the contraction of intestinal muscle. nih.gov SP is involved in a wide array of physiological processes, including pain transmission, inflammation, smooth muscle contractility, and mood regulation. wikipedia.orgunifi.itnumberanalytics.com Its actions are mediated through binding to specific G protein-coupled receptors, primarily the neurokinin-1 (NK1) receptor. wikipedia.orgnih.gov

Substance P was first identified in 1931 by Ulf von Euler and John H. Gaddum. wikipedia.orgnumberanalytics.com During experiments on acetylcholine release, they discovered a substance in equine brain and intestine extracts that caused atropine-resistant vasodilation and contraction of the rabbit jejunum. numberanalytics.comresearchgate.net Because the active agent was contained in a "stable dry powder" preparation, it was named "Substance P". frontiersin.org For decades, its precise structure remained unknown. It wasn't until 1971 that Susan Leeman and her colleagues isolated the peptide from bovine hypothalami and determined its 11-amino acid sequence. wikipedia.orgfrontiersin.org This discovery was a landmark in neuropeptide research, confirming SP's peptide nature and paving the way for its synthesis and more detailed physiological investigation. frontiersin.org

Substance P is an undecapeptide, meaning it consists of a chain of eleven amino acids. wikipedia.orgnumberanalytics.com Its primary sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. numberanalytics.comfrontiersin.org

It belongs to the tachykinin family, which also includes other mammalian neuropeptides like neurokinin A (NKA) and neurokinin B (NKB). nih.govacnp.org A defining characteristic of this family is the conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where 'X' is typically a hydrophobic amino acid. nih.govunifi.itacnp.org This shared C-terminal region is crucial for the biological activity and binding of tachykinins to their receptors. nih.gov While SP shows preferential binding to the NK1 receptor, NKA and NKB preferentially bind to NK2 and NK3 receptors, respectively, although some cross-reactivity exists. nih.govacnp.org

| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |

|---|---|---|

| 1 | Arginine | R |

| 2 | Proline | P |

| 3 | Lysine | K |

| 4 | Proline | P |

| 5 | Glutamine | Q |

| 6 | Glutamine | Q |

| 7 | Phenylalanine | F |

| 8 | Phenylalanine | F |

| 9 | Glycine | G |

| 10 | Leucine | L |

| 11 | Methionine | M |

Discovery and Historical Context in Peptidology

Positioning of (Cys3,6,Tyr8,Pro9)-Substance P within Substance P Analogue Research

This compound is a synthetic, cyclic analogue of Substance P designed for specific research purposes. Its structure incorporates several key modifications compared to the native peptide:

Cysteine substitutions at positions 3 and 6: The replacement of Lysine (Lys) at position 3 and Glutamine (Gln) at position 6 with Cysteine (Cys) allows for the formation of a disulfide bridge. This creates a cyclic structure, which introduces a significant conformational constraint on the peptide backbone. nih.govembopress.org

Tyrosine substitution at position 8: Phenylalanine (Phe) at position 8 is replaced with Tyrosine (Tyr).

Proline substitution at position 9: Glycine (Gly) at position 9 is replaced with Proline (Pro).

The primary purpose behind the design of this analogue was to create a potent and highly selective agonist for the NK1 receptor. nih.gov By introducing a cyclic constraint, researchers aimed to lock the peptide into a conformation that is optimal for binding to the NK1 receptor, thereby increasing its affinity and selectivity. nih.govembopress.org

Chemical Modifications at Positions 3, 6, 8, and 9

The compound this compound is a synthetic analogue of the native Substance P peptide, engineered with specific amino acid substitutions at four key positions. These modifications are designed to impose structural constraints and alter the peptide's interaction with neurokinin receptors.

The native sequence of Substance P is a linear chain of eleven amino acids. In the analogue this compound, the following changes are made:

Positions 3 and 6: The native amino acids at these positions, Proline (Pro) at position 4 and Glutamine (Gln) at position 6, are replaced with Cysteine (Cys). The primary purpose of introducing two cysteine residues is to facilitate the formation of an intramolecular disulfide bridge between them. This cyclization transforms the flexible, linear peptide into a more rigid, cyclic structure.

Position 8: The native Phenylalanine (Phe) is substituted with Tyrosine (Tyr). Both are aromatic amino acids, but the hydroxyl group of tyrosine can introduce different bonding capabilities, potentially influencing receptor affinity and selectivity. The C-terminal portion of Substance P, especially residues from position 6 to 11, is critical for specific interaction with the NK-1 receptor, with the aromatic amino acid at position 8 being a key determinant. brieflands.com

Position 9: Glycine (Gly) is replaced by Proline (Pro). The unique, rigid ring structure of proline significantly restricts the conformational freedom of the peptide backbone, often inducing a β-turn or a specific "kink." This modification further stabilizes a particular three-dimensional shape.

These targeted chemical modifications result in a structurally distinct molecule from the parent Substance P peptide, as detailed in the comparative table below.

| Position | Native Substance P | This compound | Modification Type |

|---|---|---|---|

| 1 | Arg | Arg | None |

| 2 | Pro | Pro | None |

| 3 | Lys | Cys | Substitution & Cyclization Point |

| 4 | Pro | Pro | None |

| 5 | Gln | Gln | None |

| 6 | Gln | Cys | Substitution & Cyclization Point |

| 7 | Phe | Phe | None |

| 8 | Phe | Tyr | Aromatic Substitution |

| 9 | Gly | Pro | Conformational Restriction |

| 10 | Leu | Leu | None |

| 11 | Met-NH2 | Met-NH2 | None |

Significance as a Conformational Analogue

This compound is significant in neuropeptide research primarily because it serves as a conformationally constrained analogue of the native peptide. The flexibility of small, linear peptides like Substance P makes it difficult to determine the precise three-dimensional structure (conformation) that is responsible for binding to and activating its receptor. By introducing structural constraints, researchers can "lock" the peptide into a more defined shape.

The key structural feature of this analogue is the disulfide bridge between Cys3 and Cys6, which creates a cyclic core. This design is not arbitrary; it is based on conformational studies of Substance P which indicated that an α-helical structure or a β-turn in the central part of the peptide is crucial for its biological activity. researchgate.netnih.gov The cyclization is intended to mimic and stabilize this folded structure. nih.gov

By studying how these specific structural modifications affect the peptide's ability to bind to and activate neurokinin receptors, scientists can deduce the optimal conformation required for receptor interaction. This knowledge is fundamental for mapping the ligand-binding pocket of the NK-1 receptor and for the rational design of new, more potent, and selective agonists or antagonists. nih.gov this compound is recognized as a selective NK-1 agonist, demonstrating the success of these modifications in producing a molecule that preferentially targets this receptor. scribd.com

| Analogue Feature | Research Finding/Significance | Reference |

|---|---|---|

| Cyclization (Cys3-Cys6 Bridge) | Designed to simulate and stabilize a proposed α-helical or β-turn structure in the core of Substance P, which is important for biological activity. | researchgate.netnih.gov |

| Modification at Positions 8 & 9 | Aimed at increasing the selectivity of the analogue for the NK-1 receptor subtype. | nih.gov |

| Overall Conformation | Helps to study the three-dimensional structure recognized by tachykinin receptors, suggesting NK-1 and NK-3 receptors may recognize a similar core structure. | nih.gov |

| Biological Activity | Identified as a selective agonist for the NK-1 receptor. | scribd.com |

Eigenschaften

IUPAC Name |

(3R,8R,11S,14S)-3-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-11-(3-amino-3-oxopropyl)-2,10,13-trioxo-5,6-dithia-1,9,12-triazabicyclo[12.3.0]heptadecane-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H90N16O13S3/c1-34(2)29-41(52(82)68-39(50(64)80)23-28-91-3)71-56(86)48-16-9-26-76(48)59(89)43(31-36-17-19-37(78)20-18-36)72-53(83)42(30-35-11-5-4-6-12-35)70-54(84)44-32-92-93-33-45(74-57(87)46-14-8-25-75(46)58(88)38(62)13-7-24-67-61(65)66)60(90)77-27-10-15-47(77)55(85)69-40(51(81)73-44)21-22-49(63)79/h4-6,11-12,17-20,34,38-48,78H,7-10,13-16,21-33,62H2,1-3H3,(H2,63,79)(H2,64,80)(H,68,82)(H,69,85)(H,70,84)(H,71,86)(H,72,83)(H,73,81)(H,74,87)(H4,65,66,67)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNZORSJLGGVMM-AIFXSXIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CSSCC(C(=O)N5CCCC5C(=O)NC(C(=O)N4)CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N4)CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H90N16O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1351.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide Synthesis and Purification Methodologies

Strategies for the Solid-Phase Synthesis of (Cys3,6,Tyr8,Pro9)-Substance P

The synthesis of this specific Substance P analog involves the step-wise addition of amino acids to a growing chain on a solid support. lcms.cz The process relies on a cyclical series of reactions to ensure the correct amino acid sequence. peptide.com

The foundational steps in SPPS are coupling and deprotection. iris-biotech.dethermofisher.com To begin, the C-terminal amino acid is covalently attached to the resin. powdersystems.com Protecting groups are crucial to prevent unwanted side reactions at the reactive alpha-amino group and any reactive side chains of the amino acids. powdersystems.compeptide.com

The most common strategy for protecting the alpha-amino group is the use of the fluorenylmethoxycarbonyl (Fmoc) group. rsc.org The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF). iris-biotech.deuci.edu This deprotection step exposes the free amine of the resin-bound amino acid, making it ready for the next coupling reaction. uci.edu

The incoming amino acid has its carboxyl group activated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). thermofisher.com This activation forms a highly reactive intermediate that readily reacts with the exposed N-terminal amine of the growing peptide chain, forming a new peptide bond. thermofisher.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. peptide.comthermofisher.com

To prevent the formation of deletion sequences, which are impurities lacking one or more amino acids, a "capping" step can be introduced after each coupling reaction. iris-biotech.de This involves acetylating any unreacted free amino groups, effectively terminating their ability to participate in subsequent coupling steps.

A key structural feature of this compound is the disulfide bridge between the cysteine residues at positions 3 and 6. This bond is critical for the peptide's three-dimensional structure and subsequent biological activity. The formation of this disulfide bond is typically achieved after the linear peptide chain has been assembled and cleaved from the solid support.

Commonly, the sulfhydryl groups of the cysteine residues are protected during SPPS to prevent premature and unwanted side reactions. Once the fully assembled and deprotected linear peptide is obtained, the disulfide bridge is formed through an oxidation reaction. This can be accomplished using various reagents, such as air oxidation, potassium ferricyanide, or iodine. The choice of oxidizing agent and reaction conditions is crucial to ensure the correct formation of the intramolecular disulfide bond and to minimize the formation of intermolecular dimers or other side products.

Amino Acid Coupling and Deprotection Techniques

Analytical Techniques for Peptide Characterization

Following synthesis and purification, the identity and purity of this compound must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the standard analytical tools for this purpose. creative-proteomics.comjpt.com

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of synthetic peptides. lcms.czcreative-proteomics.com In this technique, the peptide sample is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase. A mobile phase with increasing organic solvent concentration is then passed through the column, causing the peptides to elute based on their hydrophobicity.

The purity of the peptide is determined by analyzing the resulting chromatogram. creative-proteomics.com A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities such as truncated sequences, deletion sequences, or products of side reactions that occurred during synthesis. creative-proteomics.comjpt.com The area under the main peak relative to the total area of all peaks provides a quantitative measure of the peptide's purity. creative-proteomics.com For many research applications, a purity of greater than 95% as determined by HPLC is required.

Table 1: HPLC Analysis Parameters for Peptide Purity

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase | Separates peptides based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Provides an acidic environment to improve peak shape. lcms.cz |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Elutes the peptide from the column. |

| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of peptides with varying hydrophobicities. lcms.cz |

| Detection | UV absorbance at 210-220 nm | Detects the peptide bonds. creative-proteomics.com |

Mass spectrometry is an indispensable technique for confirming the molecular weight of the synthesized peptide, thereby verifying its primary sequence. biotage.comnih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for analysis. biotage.comucsf.edu

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptide. biotage.com For ESI, peptides often acquire multiple charges, resulting in a series of peaks in the mass spectrum. lcms.cz Deconvolution software can then be used to determine the molecular weight of the intact peptide. biotage.comlcms.cz The experimentally determined molecular weight is then compared to the theoretical molecular weight calculated from the amino acid sequence. A close match between the observed and calculated masses provides strong evidence that the correct peptide has been synthesized. lcms.cz High-resolution mass spectrometry can provide mass accuracy to within a few parts per million (ppm), allowing for a high degree of confidence in the peptide's identity. lcms.cz

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Sequence | Arg-Pro-Cys-Pro-Gln-Cys-Phe-Tyr-Pro-Met-NH2 (Disulfide bridge: Cys3-Cys6) | |

| Theoretical Molecular Weight | ~1295.6 Da | abbexa.com |

| Ionization Technique | Electrospray Ionization (ESI) or MALDI | biotage.com |

| Analysis | Comparison of experimental vs. theoretical mass | lcms.cz |

Structural Characterization and Conformational Dynamics

Spectroscopic Analysis of (Cys3,6,Tyr8,Pro9)-Substance P

Spectroscopic techniques are fundamental to determining the structure of peptides in solution. For this compound and its precursors, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been pivotal.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for elucidating the three-dimensional structure of cyclic Substance P analogs. While detailed spectral data for the this compound variant is not extensively published, a wealth of information is available for its immediate precursor, [Cys3,6,Tyr8]-Substance P, which formed the basis for the Pro9 substitution. researchgate.netresearchgate.net

Studies using 500 MHz ¹H-NMR in various solvents revealed that [Cys3,6,Tyr8]-Substance P adopts a well-defined conformation. researchgate.net In a membrane-mimicking solvent like methanol, the peptide segment from Gln5 to Tyr8 forms an α-helical structure. This helix is stabilized by a β-turn (Type III) within the cyclic portion of the molecule, involving three hydrogen bonds. researchgate.net Even in more polar solvents like dimethyl sulfoxide (DMSO) and water, which tend to disrupt secondary structures, the β-turn conformation within the disulfide-bridged ring is largely preserved. researchgate.net This indicates a highly stable fold induced by the cyclization.

The subsequent introduction of a proline residue at position 9 was a rational design choice to further rigidify the C-terminal tail of the peptide, a region crucial for receptor interaction. annualreviews.org Proline's unique cyclic structure is known to restrict the conformational freedom of the peptide backbone, often inducing β-turns. annualreviews.orgmdpi.com Therefore, the conformation of this compound is understood to be a refinement of the structure determined for its Tyr8-containing precursor, with increased rigidity in the C-terminal region.

Table 1: NMR-Derived Structural Features of the [Cys3,6,Tyr8]-Substance P Precursor

| Feature | Description | Solvent Dependence |

|---|---|---|

| Cyclic Core | 11-membered ring formed by a disulfide bond between Cys3 and Cys6. | Stable in all solvents tested. |

| Secondary Structure | α-helix from Gln5 to Tyr8. | Most prominent in methanol. |

| Turn Structure | Type III β-turn within the cyclic portion (residues 4-7). | Stabilized by three hydrogen bonds in methanol; partially retained in DMSO and water. |

This data is based on the analysis of the precursor analog [Cys3,6,Tyr8]-Substance P as described in the literature. researchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the average secondary structure content of a peptide or protein. rsc.orgjascoinc.com Specific secondary structures exhibit characteristic CD spectra.

While the specific CD spectrum for this compound is not publicly available, the structural elements identified by NMR for its precursor allow for a prediction of its spectral characteristics. The presence of a significant α-helical segment, as seen in the [Cys3,6,Tyr8]-SP analog, would be expected to produce characteristic negative bands (minima) at approximately 222 nm and 208 nm, and a strong positive band (maximum) around 193 nm. mdpi.comjascoinc.com The contribution from the β-turn is more complex but typically involves a weak negative band around 225-230 nm and a positive band near 205 nm. The combination of these structures would result in a composite spectrum reflecting a folded, ordered peptide. The addition of a Proline at position 9 is known to decrease the percentage of helicity in some peptides by inducing bends, which would be observable as changes in the intensity of these characteristic bands. acs.org

Table 2: Typical CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (Positive) | Wavelength of Minima (Negative) |

|---|---|---|

| α-Helix | ~193 nm | ~208 nm, ~222 nm |

| β-Sheet | ~195 nm | ~218 nm |

| β-Turn | ~205 nm (variable) | ~225-230 nm (weak, variable) |

| Random Coil | ~212 nm | ~195 nm |

This table presents generalized values for characteristic CD bands. jascoinc.commpg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Computational Modeling and Energy Calculations

Computational studies, including energy calculations and molecular dynamics, have complemented spectroscopic data to provide a more dynamic picture of the peptide's conformational landscape.

Energy calculations performed on the [Cys3,6,Tyr8]-Substance P analog identified several low-energy conformations. researchgate.net The most stable structures featured a β-turn within the cyclic core, consistent with NMR findings. The calculations delineated three main conformational families for the peptide's core:

A highly stable Type III β-turn .

A less stable Type I β-turn .

An open form where the hydrogen bonds of the turn are broken.

These computational results reinforce the NMR data, suggesting that the cyclic analog predominantly exists in a folded state. researchgate.net Further modeling of this analog at a simulated water-membrane interface predicted strong hydrophobic interactions and an almost perpendicular orientation of the helical portion relative to the interface, which may mimic its approach to a cell membrane. embopress.org The introduction of Pro9 in this compound is predicted to further limit the conformational possibilities of the C-terminal tail, favoring a specific turn-like structure that enhances its interaction with the NK-1 receptor.

Native Substance P is a highly flexible undecapeptide. annualreviews.org In aqueous solution, it exists as a random coil with no persistent secondary structure. proteinensemble.org In less polar, membrane-mimicking environments, it can adopt a more ordered conformation, often characterized by an α-helical segment in the C-terminal half (residues 4-8), but it remains conformationally mobile. annualreviews.org

In stark contrast, this compound is designed to be conformationally constrained. The disulfide bridge and the Pro9 residue drastically reduce the peptide's flexibility. This pre-organization into a stable, bioactive conformation is a key difference from the native peptide. While native Substance P must adopt its active shape upon binding to its receptor, expending conformational energy in the process, the cyclic analog already exists in a low-energy state that is favorable for binding. This conformational rigidity is believed to be a primary reason for its high affinity and selectivity for the NK-1 receptor. annualreviews.org

Prediction of Preferred Conformations

Influence of Cysteine-Mediated Cyclization on Peptide Conformation

The cyclization of a peptide via a disulfide bond between two cysteine residues is a powerful strategy for imposing conformational constraints. annualreviews.org In this compound, the bond between Cys3 and Cys6 creates a covalent loop that fundamentally alters the peptide's structural dynamics.

This cyclization has several key effects:

Reduces Flexibility: It drastically limits the number of accessible conformations for the peptide backbone compared to its linear counterpart. annualreviews.org

Induces Secondary Structure: The rigid loop acts as a nucleation site, promoting and stabilizing defined secondary structures like the β-turn and α-helix observed in the 4-8 region. annualreviews.orgresearchgate.net

Pre-organizes for Binding: It locks the peptide into a three-dimensional shape that is complementary to the binding pocket of the NK-1 receptor.

The Pro9 substitution further enhances this conformational restriction. Proline's pyrrolidine ring constrains the backbone dihedral angle (Φ) to approximately -60° and can force the preceding residue into an extended conformation, making it a potent "turn-inducer". annualreviews.orgmdpi.com The combination of the global constraint from the Cys3-Cys6 bridge and the local constraint from the Pro9 residue results in a highly structured and rigid molecule, optimized for selective receptor engagement.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | [Cys3,6,Tyr8,Pro9]SP |

| Substance P | SP |

| [Cys3,6,Tyr8]-Substance P | [Cys3,6,Tyr8]SP |

| Neurokinin-1 Receptor | NK-1 Receptor, NK1R |

| Methanol | - |

| Dimethyl sulfoxide | DMSO |

| Cysteine | Cys |

| Tyrosine | Tyr |

| Proline | Pro |

| Glycine | Gly |

| Phenylalanine | Phe |

Neurokinin Receptor Binding and Selectivity Profiling

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled competitor, allowing for the calculation of inhibition constants (Ki) or the concentration that inhibits 50% of binding (IC50).

(Cys3,6,Tyr8,Pro9)-Substance P was designed as a constrained analogue of Substance P to enhance its affinity and selectivity for the NK1 receptor. pnas.org Studies on closely related cyclic analogues have shown potent interaction with NK1 receptors. For instance, the analogue [Cys3,6]SP was found to be as active as native Substance P in inhibiting the binding of a radiolabeled SP tracer in assays specific for the NK1 receptor, such as those using rat brain synaptosomes. pnas.org Another closely related compound, [Pro9]-Substance P, which shares the key proline substitution at position 9, demonstrates high affinity for NK1 binding sites with a reported dissociation constant (KD) of 1.48 nM. nih.gov The modifications in this compound, which include a disulfide bridge between cysteine residues at positions 3 and 6 and substitutions at positions 8 and 9, are intended to stabilize a conformation that is optimal for NK1 receptor binding. pnas.org

The selectivity of this compound is a key feature of its pharmacological profile. Research indicates it is highly selective for the NK1 receptor over the NK2 and NK3 subtypes. nih.gov Functional studies show that while this compound effectively mimics the action of SP at NK1 receptors, specific NK3 receptor agonists like Senktide have no discernible effect in the same system, underscoring the analogue's lack of activity at NK3 receptors. nih.gov

Analysis of related compounds provides further insight into this selectivity. The parent cyclic structure, [Cys3,6]SP, was found to be a weak agonist at the NK2 receptor. pnas.org However, it was also surprisingly potent at the NK3 receptor, with activity comparable to Neurokinin B. pnas.org This finding prompted further modifications at positions 8 and 9 to enhance NK1 selectivity. pnas.org The analogue [Pro9]-SP, which differs from the target compound only by the Tyr8 and Cys3,6 modifications, was shown to have no agonist or antagonist properties at NK2 and NK3 receptors, highlighting the importance of the Pro9 substitution for conferring high NK1 selectivity. nih.gov

| Compound | NK1 Receptor Affinity | NK2 Receptor Affinity | NK3 Receptor Affinity |

|---|---|---|---|

| This compound | High / Selective Agonist nih.gov | Low / Inactive nih.gov | Low / Inactive nih.govnih.gov |

| [Pro9]-Substance P | High (KD = 1.48 nM) nih.gov | No Activity nih.gov | No Activity nih.gov |

| [Cys3,6]SP | High (similar to SP) pnas.org | Weak Agonist pnas.org | High (similar to NKB) pnas.org |

| Substance P (endogenous) | High mdpi.com | Lower mdpi.com | Lower mdpi.com |

Binding to Neurokinin 1 (NK1) Receptors

Agonistic and Antagonistic Properties of this compound

The functional activity of this compound at the NK1 receptor has been characterized as purely agonistic, meaning it activates the receptor to elicit a biological response.

This compound is definitively characterized as a selective NK1 receptor agonist. nih.gov In electrophysiological studies on neurons from rat brain stem slices, this compound was shown to mimic the effects of native Substance P. nih.gov Specifically, it induced an inward electrical current in the neurons, a response known to be mediated by the activation of NK1 receptors. nih.gov The selectivity of this action was confirmed by the observation that Senktide, a selective NK3 receptor agonist, failed to produce any similar effect. nih.gov Furthermore, studies on the related analogue [Pro9]-SP confirm its role as a pure agonist at NK1 receptors, with no antagonistic activity observed at any of the neurokinin receptor subtypes. nih.gov

Electrophysiological and Cellular Mechanism Investigations

Modulation of Neuronal Excitability

(Cys3,6,Tyr8,Pro9)-Substance P directly influences the excitability of various neurons by altering their electrical properties. These changes are primarily investigated using electrophysiological techniques that measure ion flow and membrane potential.

Whole-cell patch-clamp recording is a pivotal electrophysiological technique used to study the electrical properties of individual neurons. re-place.benih.gov This method allows for the precise measurement of ionic currents and membrane potential, providing detailed insights into how substances like this compound affect neuronal function. re-place.benih.gov

In studies involving identified neurons, such as those in the medial olivocochlear efferent system, whole-cell patch-clamp recordings have been instrumental. nih.govphysiology.orgphysiology.org Researchers can identify specific neurons, for instance by retrograde labeling, and then record their electrical activity. nih.govphysiology.orgphysiology.org When this compound is applied to these identified neurons, it consistently mimics the effects of endogenous Substance P (SP), confirming its action via NK1 receptors. nih.govphysiology.org For example, in pudendal motoneurons, tachykinins like SP cause a powerful excitation that persists even when synaptic communication is blocked, indicating a direct, postsynaptic action. jneurosci.org These recordings are stable for extended periods, allowing for detailed analysis of the induced electrical changes. nih.gov

A key effect of this compound on neurons, particularly auditory efferent neurons, is the induction of an inward current when the neuron is voltage-clamped near its resting potential. nih.govphysiology.orgphysiology.org This inward current is responsible for the membrane depolarization observed in current-clamp mode, which leads to neuronal excitation. nih.govphysiology.org

Table 1: Effect of Neurokinin Receptor Agonists on Inward Currents in Auditory Efferent Neurons

| Agonist | Receptor Selectivity | Observed Effect on Auditory Efferent Neurons | Citation |

| This compound | NK1 | Induced an inward current | nih.govphysiology.org |

| Senktide | NK3 | No detectable effect | nih.govphysiology.org |

The inward current induced by this compound is associated with specific changes in the neuron's membrane conductance and the reversal potential of the current. Investigations have shown that this inward current is primarily caused by a decrease in the membrane's conductance to potassium ions (K+). nih.govphysiology.orgnih.gov

Specifically, Substance P and its agonists reduce an outwardly rectifying potassium current that is active at the neuron's resting membrane potential. nih.govnih.gov In studies on MOCS neurons, the SP-evoked current reversed at a potential around -105 mV, which is close to the predicted equilibrium potential for K+ ions (-93.8 mV under the experimental conditions). nih.govphysiology.orgphysiology.org This suggests that the primary action is the closure of potassium channels. nih.govphysiology.orgnih.gov This effect is further supported by the observation that the inward current is significantly reduced by cesium (Cs+), a known blocker of inward rectifier K+ channels. nih.govphysiology.org However, a smaller, residual inward current remains even in the presence of K+ channel blockers, which appears to be caused by an increase in a non-selective cation conductance. nih.govphysiology.org This secondary component has a reversal potential near 20 mV. nih.gov

Table 2: Electrophysiological Changes Induced by Substance P in MOCS Neurons

| Parameter | Observation | Implied Mechanism | Citation |

| Membrane Conductance | Decreased | Closure of K+ channels | nih.govphysiology.orgphysiology.org |

| Reversal Potential | Approx. -105 mV | Dominated by K+ ion flow | nih.govphysiology.orgphysiology.org |

| Effect of Cs+ (K+ channel blocker) | 66% attenuation of inward current | Involvement of inward rectifier K+ channels | nih.govphysiology.org |

| Residual Current | Small inward current persists | Activation of a non-selective cation conductance | nih.govphysiology.org |

Induction of Inward Currents in Auditory Efferent Neurons

Intracellular Signaling Pathways Activated by this compound

As a GPCR agonist, this compound initiates a cascade of intracellular events upon binding to the NK1 receptor. These signaling pathways ultimately mediate the observed changes in neuronal excitability.

Neurokinin receptors, including NK1, NK2, and NK3, are members of the rhodopsin superfamily of GPCRs. nih.gov The binding of an agonist like this compound to the NK1 receptor activates associated heterotrimeric G proteins. researchgate.netnih.gov The NK1 receptor primarily couples to Gq/11 proteins. nih.govjnmjournal.org

Activation of the Gq/11 pathway stimulates the enzyme phospholipase C (PLC). jnmjournal.orgnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). jnmjournal.org These molecules propagate the signal within the cell. For instance, studies on NK3 receptor activation, which also couples to Gq/11, show that this PLC-mediated depletion of PIP2 is a crucial step for the resulting neuronal excitation. nih.gov While the specific downstream effects can vary, this Gq/11-PLC pathway is the canonical signaling cascade for NK1 receptor activation. nih.govnih.gov

The intracellular signaling cascades triggered by this compound ultimately target ion channels, leading to the observed modulation of neuronal excitability. A principal target of this regulation is a class of potassium channels, specifically the inwardly rectifying K+ (Kir) channels. nih.govphysiology.orgnih.gov

The activation of the NK1 receptor leads to the inhibition or closure of these K+ channels. nih.govphysiology.orgnih.gov By reducing the outward flow of positively charged potassium ions, the neuron's membrane potential becomes less negative, resulting in depolarization and an inward current under voltage-clamp conditions. nih.govphysiology.orgnih.gov This mechanism of K+ channel inhibition is a common pathway for producing neuronal excitation. nih.govucl.ac.ukfrontiersin.org In addition to inhibiting "leak" potassium channels that contribute to the resting membrane potential, tachykinin receptor activation can also lead to the opening of non-selective cation channels, further contributing to depolarization. nih.govnih.gov The modulation of these ion channels is the final step linking the initial receptor binding to the ultimate change in the neuron's electrical behavior. nih.govnih.gov

Calcium Mobilization Studies (where relevant to receptor function)

The activation of NK1 receptors, which belong to the G protein-coupled receptor (GPCR) superfamily, is known to initiate intracellular signaling cascades, including the mobilization of calcium (Ca2+). google.com This increase in cytosolic calcium is a critical step in mediating the physiological effects of NK1 receptor agonists.

In the human astrocytoma cell line U 373 MG, which endogenously expresses NK1 receptors, the application of Substance P (SP) leads to a transient increase in cytosolic calcium concentration. nih.gov This response is characteristic of NK1 receptor activation and is potently blocked by specific NK1 antagonists. nih.gov The mobilization of Ca2+ is a key functional assay for characterizing the activity of these receptors. nih.gov Studies on other neuropeptides have shown that neurotransmitter-induced Ca2+ mobilization from intracellular stores is sufficient to modulate cellular components like voltage-gated calcium channels. nih.gov While direct studies detailing this compound's specific impact on Ca2+ levels are detailed in the context of cell line studies, its function as a potent NK1 agonist implies it triggers this fundamental pathway. researchgate.netphysiology.org The activation of GPCRs like the NK1 receptor can stimulate both phospholipase C and adenylyl cyclase, leading to the potential for complex downstream signaling involving protein kinase C and protein kinase A. liverpool.ac.uk

In Vitro Studies on Specific Cell Types

This compound, also known as septide, has been shown to exert significant electrophysiological effects on various types of neurons in vitro. Intracellular recordings have demonstrated that it is a potent depolarizing agent. nih.govnih.gov

In studies using brainstem slices from rats, this compound was applied to identified auditory efferent neurons. The agonist induced an inward current in these neurons, indicating an excitatory effect. physiology.org Similarly, investigations on neurons in the nucleus of the solitary tract (NST) and the dorsal motor nucleus of the vagus (DMNV) revealed that septide caused depolarization. nih.govnih.gov In the NST, septide was found to be nearly an order of magnitude more potent than Substance P itself. nih.govnih.gov The responses to septide in both the NST and DMNV were blocked by NK1-receptor antagonists, suggesting the involvement of a septide-sensitive NK1 site in the excitation of these neurons. nih.govnih.gov

Further research has highlighted the nuanced action of this compound. In isolated rabbit tracheal smooth muscle preparations, septide's actions suggest it facilitates the release of acetylcholine (ACh) from cholinergic neurons, an effect that was eliminated by the selective NK1 antagonist GR-82334. physiology.org This indicates a neuromodulatory role mediated by presynaptic NK1 receptors on nerve terminals. physiology.org The compound's ability to enhance descending reflexes has also been noted in spinal cord preparations. capes.gov.br The consistent finding across these studies is the excitatory action of this compound on various neuronal populations through mechanisms sensitive to NK1 receptor blockade.

Immortalized cell lines, particularly those engineered to overexpress NK1 receptors or those endogenously expressing them at high levels, have been crucial for dissecting the pharmacological actions of this compound.

Studies using COS-1 cells (monkey kidney fibroblast-like cells) transfected to express the rat recombinant NK1 receptor have shown that septide is a potent functional agonist. researchgate.net Interestingly, while it effectively triggered functional responses, it was a weak competitor for the binding of radiolabeled Substance P, suggesting it may act at a different site or stabilize a different conformational state of the NK1 receptor. researchgate.net

Human astrocytoma cell lines, such as U373 MG, which endogenously express NK1 receptors, have also been used extensively. In these cells, agonists like Substance P and Neurokinin A stimulate the secretion of interleukin-6 (IL-6) and transforming growth factor beta1 (TGF-beta1), and enhance cell proliferation. nih.gov These effects are blocked by specific NK1 receptor antagonists. nih.gov Septide has also been shown to induce interleukin-6 release from the U373 MG cell line. nih.gov Furthermore, the SH-SY5Y human neuroblastoma cell line has been used to create a stable cell line expressing a green fluorescent protein (tGFP)-tagged NK1 receptor. innoprot.com This system allows for the visualization of receptor internalization upon ligand binding, a key process in receptor signaling and regulation. innoprot.com When a ligand binds, the receptor is internalized into vesicles, a process that can be monitored in high-throughput screening assays to identify or characterize NK1 receptor modulators. innoprot.com

Preclinical Research Applications in Animal Models

Investigations in Rodent Models (excluding human clinical data)

Research utilizing brain slices from neonatal rats has been pivotal in characterizing the neurophysiological effects of (Cys3,6,Tyr8,Pro9)-Substance P. These in vitro preparations allow for controlled experimental conditions to study specific neuronal populations.

In studies conducted on brain stem slices from neonatal rats, this compound has been instrumental in identifying and characterizing neurons of the medial olivocochlear efferent system (MOCS). physiology.orgnih.govresearchgate.net Researchers have used whole-cell patch-clamp and intracellular microelectrode recording techniques to observe the direct effects of this compound on identified MOCS neurons in the ventral nucleus of the trapezoid body (VNTB). physiology.orgnih.govresearchgate.netgrafiati.com

Bath application of this compound was shown to reversibly induce an apparent inward current in a majority of the labeled MOCS neurons when voltage-clamped near their resting potentials. physiology.orgnih.govresearchgate.net This induced inward current is consistent with the membrane depolarization observed in current-clamp mode, indicating an excitatory effect. physiology.orgnih.gov Further investigation revealed that this effect is dose-dependent. physiology.orgnih.gov The response to the compound was not blocked by tetrodotoxin (TTX), a blocker of voltage-gated sodium channels, suggesting that the effect is a direct action on the post-synaptic neuron rather than being dependent on action potential propagation from other neurons. physiology.orgnih.govgrafiati.com

The inward current induced by the agonist was found to be partly due to a decrease in an outward potassium (K+) current, specifically through inward rectifier K+ channels. physiology.orgnih.govgrafiati.com However, a residual inward current was observed even in the presence of cesium (Cs+), a known blocker of these channels, suggesting that the compound also activates a separate cation conductance. physiology.orgnih.govgrafiati.com

A key aspect of the research has been to compare the effects of this compound with those of native Substance P (SP) and other neurokinin receptor agonists. These comparative studies have solidified the understanding of the specific receptor subtype involved in the observed neuronal responses.

The application of native Substance P in the same brain slice preparations elicited a similar inward current and membrane depolarization as this compound. physiology.orgnih.gov The effects of both native SP and this compound were mimicked, confirming that the response is mediated by NK1 receptors. physiology.orgnih.govgrafiati.com

In contrast, the application of Senktide, a selective neurokinin-3 (NK3) receptor agonist, had no detectable effect on the whole-cell currents of the MOCS neurons tested. physiology.orgnih.govgrafiati.com This finding further underscores the specificity of the NK1 receptor in mediating the excitatory effects of Substance P in this neuronal population. The table below summarizes the comparative effects observed in these studies.

| Compound | Receptor Selectivity | Observed Effect on MOCS Neurons |

| This compound | NK1 Agonist | Induced inward current and membrane depolarization |

| Native Substance P | NK1, NK2, NK3 Agonist | Induced inward current and membrane depolarization |

| Senktide | NK3 Agonist | No detectable effect |

Neurophysiological Studies in Brain Slices

Contributions to Understanding Neurotransmission and Neuromodulation

The use of this compound in preclinical models has significantly advanced our knowledge of how neuropeptides modulate neuronal activity and signaling pathways within the central nervous system.

The research utilizing this compound has provided strong evidence that neurons of the medial olivocochlear efferent system are subject to modulation by Substance P. physiology.orgnih.gov The demonstration that this selective NK1 agonist produces an excitatory depolarizing response in MOCS neurons suggests that these neurons possess NK1 receptors and may receive excitatory input from a Substance P-utilizing neural pathway. physiology.orgnih.govnih.gov This modulation can influence the effectiveness of other depolarizing stimuli, highlighting a complex interplay of neurotransmitters in the auditory brainstem. physiology.org

These findings contribute to a broader understanding of the functional circuitry within the VNTB and the regulation of the auditory efferent system, which plays a crucial role in modulating the sensitivity of the inner ear. physiology.orgnih.gov

Substance P and its receptors are widely distributed throughout the central nervous system and are implicated in a variety of physiological processes, including pain transmission and inflammation. nih.govnih.govwikipedia.org The use of selective agonists like this compound in animal models allows for the dissection of the specific roles of the NK1 receptor in these pathways. physiology.org

By demonstrating the direct excitatory effects of NK1 receptor activation on specific neuronal populations, such as the MOCS neurons, these studies provide a cellular-level understanding of how Substance P-mediated signaling can influence neuronal excitability and function within defined CNS circuits. physiology.orgnih.gov This detailed knowledge is fundamental to building a comprehensive picture of the complex roles of neuropeptides in health and disease. nih.govnih.gov

Structure-activity Relationship Sar of Substance P and Its Analogues

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of Substance P (SP) can be finely tuned by substituting specific amino acids within its undecapeptide sequence. wikipedia.org These modifications alter the peptide's conformation, stability, and affinity for neurokinin (NK) receptors. wikipedia.orgresearchgate.net The analogue (Cys3,6,Tyr8,Pro9)-Substance P is a product of such strategic modifications, designed to create a potent and selective agonist for the neurokinin-1 (NK-1) receptor. nih.govphysiology.org

Significance of Cys3,6 for Cyclization and Conformational Constraint

Introducing a disulfide bridge between two cysteine residues is a common and effective method for creating cyclic peptide analogues. annualreviews.org In this compound, the native Lysine (Lys) at position 3 and Glutamine (Gln) at position 6 are replaced with Cysteine (Cys) residues. This allows for the formation of a disulfide bond, creating a cyclic structure. annualreviews.orgbiosyn.com

This cyclization imparts significant conformational constraint on the peptide backbone. annualreviews.org Studies on related cyclic analogues, such as [Cys3,6,Tyr8]Substance P, using NMR spectroscopy have shown that this constraint stabilizes an α-helical structure within the 4-8 sequence of the peptide. nih.gov This structure is further stabilized by a β-turn, which is a type of secondary structure in proteins. nih.gov The increased rigidity of the molecule can lead to a more defined three-dimensional shape, which is crucial for specific receptor recognition. annualreviews.org Furthermore, cyclization can enhance the peptide's stability by protecting it from degradation by proteolytic enzymes, which often target the N- or C-terminus of linear peptides. nih.gov The primary goal of creating cyclic analogues like [Cys3,6]SP was to improve receptor specificity. pnas.orgresearchgate.net

Role of Tyr8 and Pro9 Modifications in Receptor Interaction

The C-terminal region of Substance P is critical for its interaction with the NK-1 receptor. researchgate.nettermedia.pl In this compound, two key modifications occur in this region: Phenylalanine at position 8 (Phe8) is replaced by Tyrosine (Tyr8), and Glycine at position 9 (Gly9) is replaced by Proline (Pro9). biosyn.com

The substitution of Gly9 with Pro9 has a profound impact on receptor selectivity. nih.gov Studies on the analogue [Pro9]-Substance P show that it possesses a very high affinity and selectivity for NK-1 binding sites, unlike native Substance P, which interacts with other tachykinin receptors as well. nih.gov The introduction of the rigid Proline residue is thought to lock the peptide's C-terminal tail into a conformation that is highly favorable for binding specifically to the NK-1 receptor. annualreviews.orgnih.gov [Pro9]-Substance P is considered an excellent tool for investigating the functional properties of NK-1 receptors due to its high selectivity. nih.gov

While substitutions at the Phe8 position generally tend to reduce activity compared to native Substance P, the presence of Tyr8 in combination with the Cys3,6 cyclization and the Pro9 substitution results in a highly selective NK-1 agonist. nih.govannualreviews.orgresearchgate.net NMR and energy calculation studies on [Cys3,6,Tyr8]-Substance P indicate that the internal region of tachykinins might adopt a similar three-dimensional structure when binding to receptors, which could account for some lack of selectivity. nih.gov However, the combination of modifications in this compound, particularly the Pro9 substitution, successfully confers high selectivity for the NK-1 receptor, and the compound is recognized as a selective NK-1 agonist. nih.govphysiology.org

Table 1: Impact of Key Amino Acid Substitutions on Substance P Analogue Properties

Modification Residue Change (Position) Primary Effect Impact on Biological Activity Reference Cyclization Lys3 → Cys, Gln6 → Cys Forms a disulfide bridge, creating a conformationally constrained cyclic structure. Increases structural rigidity and stability; enhances receptor specificity. [11, 16, 23] Tyr8 Substitution Phe8 → Tyr Alters the aromatic residue at a key C-terminal position. Contributes to the overall conformation for receptor binding. In combination with other changes, helps define selectivity. [11, 18, 24] Pro9 Substitution Gly9 → Pro Introduces a rigid ring structure into the peptide backbone. Dramatically increases selectivity for the NK-1 receptor. [17, 24]

Comparison with Other Substance P Fragments and Modified Analogues

The structure-activity relationship of this compound is better understood when compared with other modified analogues and fragments of the parent peptide. These comparisons highlight the foundational principles of tachykinin receptor interaction.

C-Terminal Fragment Importance for Receptor Binding

Extensive research has unequivocally demonstrated that the C-terminal portion of Substance P is the primary determinant for receptor binding and biological activity. researchgate.nettermedia.pltermedia.pl The C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH2 (where X is a hydrophobic amino acid), is considered the "pharmacophore" or active fragment of tachykinins. termedia.pltermedia.pl

Studies using various C-terminal fragments of SP have shown a direct correlation between peptide length and competitive binding activity, with shorter fragments being less potent. researchgate.netnih.gov For instance, fragments like SP(6-11) and SP(5-11) bind to the NK-1 receptor and can elicit biological responses, such as depolarization of motoneurons. medchemexpress.com In contrast, N-terminal fragments of Substance P are generally found to be ineffective at binding to the NK-1 receptor. researchgate.net The critical residues for affinity within the C-terminus include Phe7, Phe8, Leu10, and Met11. researchgate.net This established importance of the C-terminal region underscores why modifications within this sequence, such as the Tyr8 and Pro9 substitutions in this compound, have such a significant effect on receptor interaction and selectivity.

D-Amino Acid Substitutions and Antagonistic Effects

A key strategy in peptide drug design is the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. ekb.egmdpi.com This modification is a powerful tool for converting a receptor agonist into an antagonist—a molecule that binds to the receptor but blocks it from being activated. nih.govresearchgate.net

Numerous Substance P analogues have been developed that incorporate D-amino acids at various positions to achieve antagonistic effects. nih.govnih.gov For example, the introduction of D-amino acids such as D-Trp or D-Phe at positions 7 and 9 can result in potent SP antagonists. karger.com The analogue [D-Arg1, D-Trp5,7,9, Leu11]SP is a well-documented peptide NK-1R antagonist that inhibits the proliferative effects of Substance P. researchgate.net The antagonistic property arises because the D-amino acid alters the peptide's conformation in such a way that it can still occupy the receptor's binding site but cannot induce the conformational change necessary for receptor activation. This effectively blocks the endogenous ligand, Substance P, from binding and eliciting its biological response. nih.govresearchgate.net This principle of achieving antagonism through D-amino acid substitution is a contrasting approach to the design of this compound, which uses L-amino acid substitutions to create a selective agonist.

Table 2: Comparison of Substance P Analogue Types

Analogue Type Example Compound Key Structural Feature(s) Resulting Biological Profile Reference Selective Agonist This compound Cyclization (Cys3-Cys6 bridge); L-amino acid substitutions (Tyr8, Pro9). Potent and highly selective activation of the NK-1 receptor. [24, 32] C-Terminal Fragment Substance P (6-11) Truncated peptide containing only the C-terminal hexapeptide. Binds to the NK-1 receptor and retains agonist activity, though often with lower potency than the full peptide. [9, 10] Antagonist [D-Pro2, D-Trp7,9]-Substance P Substitution with D-amino acids at key positions. Binds to the NK-1 receptor but blocks its activation, inhibiting the effects of Substance P. [2, 8]

Utilization As a Research Tool in Peptidomimetics and Neuroscience

Tool for Probing Neurokinin Receptor Topography and Ligand-Binding Sites

(Cys3,6,Tyr8,Pro9)-Substance P and related cyclic analogues are instrumental in elucidating the three-dimensional structure and characteristics of neurokinin receptors, particularly the NK-1 receptor. nih.govnih.gov The rigid, cyclic nature of these molecules restricts their conformational flexibility, which is a significant advantage over the native, linear Substance P peptide. mdpi.com This conformational constraint helps researchers deduce the specific shape and chemical environment of the receptor's binding pocket.

Three-dimensional structure analysis using techniques like NMR spectroscopy on these cyclic analogues has been a key strategy. nih.gov For instance, studies on the closely related analogue, [Cys3,6,Tyr8]substance P, revealed that it adopts an alpha-helical structure in the 4-8 sequence in methanol, stabilized by a beta-turn. nih.gov However, in an aqueous environment, much of this structure is lost, suggesting that the peptide's conformation is highly dependent on its environment, mimicking the transition from an aqueous extracellular space to the lipid-rich environment of the cell membrane where the receptor is located. nih.gov By observing how these conformationally restricted analogues bind to the NK-1 receptor, scientists can infer the necessary orientation and structure the ligand must adopt for successful binding and activation. nih.gov This information is critical for building computational models of the ligand-receptor complex and understanding the precise interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding affinity and selectivity. osti.govnih.gov

The high potency of analogues like [Cys3,6,Tyr8]substance P for both NK-1 and NK-3 binding sites has led to paradoxical insights; the internal, non-homologous amino acid region might present a similar 3D structure when bound to different receptors, while the common C-terminal sequence may be responsible for conferring selectivity. nih.gov The use of such probes is essential for mapping the binding sites and understanding the structural basis for receptor subtype selectivity among the tachykinin family. nih.govuniversiteitleiden.nl

Table 1: Research Findings on Neurokinin Receptor Topography

| Analogue | Technique | Key Finding | Reference |

|---|---|---|---|

| [Cys3,6,Tyr8,Pro9]SP | Structure-Activity Relationship | Identified as a selective NK-1 receptor agonist. | nih.gov |

| [Cys3,6,Tyr8]SP | NMR Spectroscopy & Energy Calculations | Exhibits an alpha-helical structure (sequence 4-8) in methanol and a beta-turn structure in water, providing clues about the conformation required for receptor binding. | nih.gov |

| General Tachykinins | Receptor Engineering & Mutagenesis | The conserved C-terminal motif F(F/V)GLM-NH2 is the minimal active fragment for tachykinin receptors. | osti.govresearchgate.net |

Facilitating the Development of Novel Tachykinin Ligands

The development of selective agonists like this compound is a crucial step in the design of new and improved tachykinin ligands, including potential therapeutic agents. nih.gov By serving as a structural template, this compound provides a clear starting point for creating molecules with enhanced properties, such as greater selectivity, higher potency, or improved stability.

Structure-activity relationship (SAR) studies, which led to the design of this compound, are a foundational strategy in medicinal chemistry. nih.gov These studies systematically modify the peptide's structure and observe the corresponding changes in biological activity. The knowledge that cyclization and specific amino acid substitutions can confer high selectivity for the NK-1 receptor is invaluable. nih.gov For example, [Pro9]SP and the cyclic analogue [Cys3,6,Tyr8,Pro9]SP are both selective NK-1 agonists, demonstrating the importance of the proline at position 9 for this selectivity. nih.gov This allows medicinal chemists to focus their efforts on modifying other parts of the molecule to fine-tune its properties while maintaining its core binding characteristics. This approach accelerates the discovery of novel agonists and antagonists for the tachykinin system, which are being investigated for various conditions, including pain, inflammation, and depression. osti.govmdpi.com

Table 2: Selectivity of Tachykinin Ligands

| Ligand | Primary Receptor Target | Type | Reference |

|---|---|---|---|

| Substance P (SP) | NK-1 | Endogenous Agonist | nih.govuniversiteitleiden.nl |

| This compound | NK-1 | Selective Synthetic Agonist | nih.gov |

| Neurokinin A (NKA) | NK-2 | Endogenous Agonist | nih.govuniversiteitleiden.nl |

| Neurokinin B (NKB) | NK-3 | Endogenous Agonist | nih.govuniversiteitleiden.nl |

| Septide | NK-1 | Selective Synthetic Agonist | medchemexpress.comnih.gov |

Dissecting Specific Neurotransmitter/Neuromodulator Pathways

This compound and other selective NK-1 agonists are powerful tools for dissecting the complex roles of Substance P in the nervous system. taylorandfrancis.com Substance P itself functions as a key neurotransmitter and neuromodulator, involved in pain transmission, neurogenic inflammation, and the regulation of mood and anxiety. mdpi.com By using a selective agonist, researchers can precisely activate the NK-1 receptor pathway and trace its downstream consequences without significantly activating other neurokinin receptors (NK-2 or NK-3). nih.gov

This selectivity is critical for mapping neural circuits. For example, Substance P released from primary sensory neurons in the spinal cord's dorsal horn is a crucial step in the transmission of pain signals. mdpi.com By applying an NK-1 agonist to specific spinal neurons, researchers can study the resulting cascade of events, such as the enhancement of glutamate-induced neuronal depolarization, which is vital for the development of hyperalgesia. mdpi.com Similarly, in the brain, NK-1 receptor activation is linked to various neurological processes. Studies using NK-1 agonists have helped to clarify the receptor's role in the substantia nigra, where it is expressed on dopaminergic neurons and is implicated in the pathophysiology of Parkinson's disease. jneurology.com For instance, the NK-1 agonist septide was shown to protect dopaminergic neurons in animal models of Parkinson's disease, an effect mediated through the pro-survival Akt/PKB signaling pathway. nih.gov These findings illustrate how selective agonists can be used to unravel specific molecular pathways associated with receptor activation in both health and disease. nih.govjneurology.com

Table 3: Investigated Pathways Using NK-1 Agonists

| Pathway/Process | Key Finding with NK-1 Agonist | Disease/Condition Context | Reference |

|---|---|---|---|

| Pain Transmission (Spinal Cord) | NK-1 activation enhances glutamate-induced depolarization of dorsal horn neurons. | Chronic Pain, Hyperalgesia | mdpi.com |

| Neurogenic Inflammation | NK-1 activation leads to vasodilation and plasma extravasation. | Inflammatory Diseases | jneurology.comjneurology.com |

| Dopaminergic Neuron Survival | The agonist septide was found to trigger the pro-survival Akt/PKB signaling pathway, protecting dopaminergic neurons. | Parkinson's Disease | nih.gov |

| Emesis (Vomiting Reflex) | Activation of NK-1 receptors in the brainstem is a key part of the vomiting pathway. | Chemotherapy-Induced Nausea | amegroups.org |

Emerging Research Directions and Future Perspectives

Advanced Spectroscopic and Structural Biology Approaches

The defining feature of (Cys3,6,Tyr8,Pro9)-Substance P and its closely related analogs is the cyclic constraint introduced by the disulfide bridge between cysteine residues at positions 3 and 6. This cyclization reduces the conformational flexibility inherent in the native linear Substance P peptide, making it more amenable to structural analysis.

Detailed three-dimensional structural studies have been conducted on potent cyclic analogs using high-field Nuclear Magnetic Resonance (NMR) spectroscopy and energy calculations. nih.gov For instance, the analog [Cys3,6,Tyr8]substance P, a structural predecessor, was extensively studied to understand its conformation in various solvent environments, which mimic different biological milieus. nih.govresearchgate.net

In methanol, a membrane-mimicking environment, the analog adopts an alpha-helical structure in the 4-8 sequence. nih.govresearchgate.net This conformation is stabilized by a specific hydrogen bonding pattern characteristic of a beta-turn. nih.govresearchgate.net Even in more polar solvents like dimethyl sulfoxide and water, key structural elements, such as at least one hydrogen bond, are preserved, indicating a stable β-turn structure within the cyclic portion of the peptide. nih.govresearchgate.net These complementary strategies, combining structural analysis with structure-activity relationship studies, were instrumental in designing selective agonists for the NK-1 receptor. nih.gov

Table 1: Structural Features of Cyclic Substance P Analogs from Spectroscopic Data

| Feature | Description | Technique(s) | Source(s) |

| Primary Constraint | Disulfide bridge between Cys3 and Cys6 | Peptide Synthesis | annualreviews.org |

| Secondary Structure | Alpha-helical conformation of the 4-8 sequence in methanol | 1H-NMR (500 MHz) | nih.govresearchgate.net |

| Tertiary Folding | β-turn structure within the cyclic core, stabilized by hydrogen bonds | 1H-NMR, Energy Calculations | nih.govresearchgate.net |

| Solvent Dependency | Structure is well-defined but shows subtle variations between methanol, DMSO, and water, indicating environmental influence on conformation | 1H-NMR (500 MHz) | nih.govresearchgate.net |

These advanced approaches provide a precise atomic-level picture of the peptide's conformation, which is crucial for understanding how it interacts with its receptor target.

Integration with Optogenetics and Chemogenetics for Pathway Dissection

Optogenetics and chemogenetics are revolutionary techniques that allow for the control of specific neuron populations with light or designer drugs, respectively. addgene.orgscientifica.cnen-journal.org These methods involve genetically expressing light-sensitive ion channels (opsins) or engineered G-protein coupled receptors (DREADDs) in target cells. scientifica.cnucl.ac.uk

While these techniques provide exceptional spatial and temporal control over neural activity, they are often used to study entire circuits. addgene.orgscientifica.cn A selective pharmacological tool like this compound, a potent NK-1 receptor agonist, can be integrated into these experiments to dissect the specific contribution of the NK-1 receptor pathway within the activated circuit. nih.govpeptide.com

For example, after chemogenetically activating a broad population of neurons in a brain region known to express multiple neurotransmitter receptors, the application of this compound could help determine which of the observed downstream effects are specifically mediated by the activation of NK-1 receptors on those neurons. This combination of techniques allows researchers to move from circuit-level observations to receptor-specific pathway analysis.

High-Throughput Screening in Receptor Pharmacology

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for activity at a specific biological target. In the context of the NK-1 receptor, this compound serves as an ideal tool for developing and validating HTS assays.

As a highly selective and potent agonist, it can be used as the primary stimulant to activate the NK-1 receptor in a cell-based assay. nih.govpeptide.com The assay would be designed to produce a measurable signal upon receptor activation (e.g., calcium mobilization or cyclic AMP production). oncotarget.com Library compounds are then screened for their ability to inhibit or modulate the signal produced by this compound, thereby identifying potential NK-1 receptor antagonists or allosteric modulators. The stability and selectivity of this cyclic peptide ensure a robust and reliable assay, minimizing false positives that might arise from less specific agonists.

Table 2: Hypothetical HTS Assay Design Using this compound

| Component | Description | Purpose |

| Cell Line | A cell line engineered to stably express the human NK-1 receptor (TACR1). | Provides the biological target. |

| Assay Principle | Intracellular calcium flux measured by a fluorescent indicator (e.g., Fluo-4). | NK-1 is a Gq-coupled receptor; activation leads to a measurable increase in intracellular calcium. oncotarget.com |

| Positive Control | This compound | To elicit a maximal and consistent response, against which the effects of test compounds are measured. |

| Negative Control | Vehicle (e.g., DMSO in buffer) | To define the baseline signal in the absence of receptor activation. |

| Screening | Addition of library compounds prior to stimulation with the agonist. | To identify compounds that inhibit the agonist-induced calcium signal (antagonists). |

Exploration of Additional Receptor Interactions or Off-Target Effects (for research purposes)

While designed for NK-1 selectivity, detailed pharmacological studies are essential to fully characterize the binding profile of any new compound. Research has shown that some cyclic Substance P analogs can exhibit significant potency at other tachykinin receptors. For example, the closely related analog [Cys3,6,Tyr8]substance P was found to be highly potent at both NK-1 and NK-3 binding sites. nih.gov

This lack of absolute selectivity is not a drawback for research purposes; rather, it is a finding that prompts further investigation. nih.gov It suggests that the structural motifs required for binding to NK-1 and NK-3 receptors may share common features. nih.gov By studying these "off-target" interactions, researchers can gain valuable insights into the molecular determinants of tachykinin receptor selectivity. This knowledge is critical for interpreting experimental results and for the future design of even more specific peptide ligands.

Refinement of SAR Models for Precision Peptide Design

Structure-Activity Relationship (SAR) models are theoretical frameworks that correlate the chemical structure of a molecule with its biological activity. The development of analogs like this compound is an iterative process of design, synthesis, and testing that continuously refines these models. annualreviews.org

The detailed 3D structural data obtained from NMR studies provide the "structure" component of the SAR model. nih.govresearchgate.net The "activity" data comes from binding assays and functional studies that quantify the peptide's potency and selectivity at different tachykinin receptors. nih.govnih.gov

By systematically altering the peptide—for instance, by changing the size of the cyclized ring, substituting different amino acids, or modifying the peptide backbone—researchers can observe the effects on structure and activity. annualreviews.org The findings from studying this compound and its relatives—such as the importance of the β-turn for activity and the role of the C-terminal sequence in selectivity—provide crucial data points that make SAR models more predictive. nih.gov This leads to a more rational, precision-driven approach to designing future peptides with tailored pharmacological profiles.

Q & A

Q. How can multidisciplinary approaches elucidate its role in neuroimmunological pathways?

- Methodological Answer : Integrate single-cell RNA sequencing of dorsal root ganglia (to map neurokinin receptor expression) with cytokine profiling in macrophage co-cultures. Spatial transcriptomics in inflamed tissues identifies peptide localization. Collaborate with computational biologists to build interaction networks (e.g., Cytoscape) linking neuropeptide signaling to immune markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.